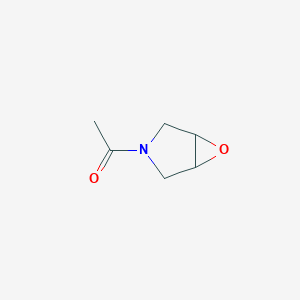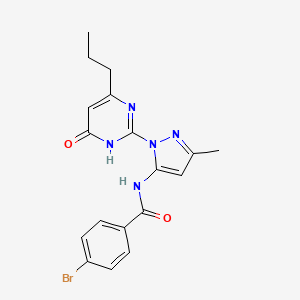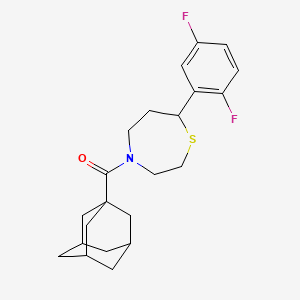![molecular formula C15H15ClFNO2 B2530633 2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223882-40-3](/img/structure/B2530633.png)
2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol" is a synthetic molecule that appears to be related to various research efforts in the field of organic chemistry, particularly those involving the synthesis and characterization of phenolic compounds with potential biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their properties and potential applications.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions between aldehydes and aminophenols. For instance, the synthesis of (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol was achieved by reacting 4-Anisaldehyde with benzoyl 2-Amino-4-chlorophenol . Similarly, 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol was synthesized through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . These methods suggest that the synthesis of the compound would likely involve a similar strategy, utilizing a benzyl halide and an aminophenol precursor.
Molecular Structure Analysis
The molecular structure of phenolic imine derivatives is often characterized using spectroscopic techniques such as IR, NMR, and UV-Vis spectrometry, as well as X-ray diffraction. For example, the structural and spectroscopic properties of (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol were investigated using both experimental methods and density functional theory (DFT) calculations . The molecular geometry, vibration frequencies, and electronic properties such as HOMO-LUMO gaps can be determined through these analyses, providing insight into the stability and reactivity of the compound.
Chemical Reactions Analysis
Phenolic compounds with amino groups can participate in various chemical reactions, including interactions with radicals and metal ions. The antioxidant properties of such compounds can be evaluated using methods like the DPPH radical method . Additionally, metal complexes can be formed by coordinating ligands to transition metal ions, as demonstrated by the synthesis of metal complexes with 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol . These complexes can exhibit biological activities, such as anticancer properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as methoxy and halogen substituents, can significantly influence properties like solubility, melting point, and reactivity. The electronic properties of the substituents can also affect the bioactivity of the compounds, as seen in the study of substituted 6-(2-furyl)-9-(p-methoxybenzyl)purines, where small, hydrophobic substituents were found to be beneficial for antimycobacterial activity . Theoretical calculations can provide additional insights into the electrophilic and nucleophilic nature of these molecules, as well as their interactions with biological targets like DNA bases .
科学的研究の応用
Fluorescent Chemosensors
The compound 4-Methyl-2,6-diformylphenol (DFP), a relative of the specified chemical, has been significant in the development of chemosensors for detecting a variety of analytes. DFP-based compounds exhibit high selectivity and sensitivity, capable of detecting metal ions, anions, neutral molecules, and pH changes. The presence of formyl groups in DFP allows for modulating its sensing selectivity and sensitivity, suggesting that derivatives like 2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol could offer similar opportunities in sensor development (Roy, 2021).
Synthetic Pathways and Intermediates
Research into the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for various pharmaceutical and chemical products, showcases the relevance of compounds like this compound in synthetic organic chemistry. The development of practical synthesis methods for such compounds is crucial for large-scale production and the creation of new drugs or materials, highlighting the compound's importance in industrial applications (Qiu et al., 2009).
Environmental Impact of Chemical Compounds
Parabens, chemically related to the specified compound, have been extensively studied for their environmental impact, indicating the importance of understanding the fate and behavior of such chemicals in aquatic environments. Research shows that despite wastewater treatments, compounds like parabens persist in the environment, emphasizing the need for studies on similar compounds to assess their environmental safety and degradation pathways (Haman et al., 2015).
Enzymatic Treatment of Pollutants
The enzymatic approach to the decolorization and degradation of dyes and pollutants in wastewater highlights the potential application of compounds like this compound in environmental biotechnology. The use of enzymes, possibly affected by or affecting similar compounds, offers a promising alternative for the treatment of recalcitrant pollutants, suggesting a research avenue for the chemical's role in environmental remediation (Husain, 2006).
特性
IUPAC Name |
2-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-20-14-4-2-3-11(15(14)19)9-18-8-10-5-6-12(17)7-13(10)16/h2-7,18-19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLDBNZFFPJSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)


![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)
![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)